4-Bromobenzamide

Catalog No.
S662049
CAS No.
698-67-9
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzamide

CAS Number

698-67-9

Product Name

4-Bromobenzamide

IUPAC Name

4-bromobenzamide

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

ZRWNRAJCPNLYAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)N)Br

The exact mass of the compound 4-Bromobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromobenzamide is a para-halogenated aromatic building block characterized by its dual functionality: a reactive carbon-bromine (C-Br) bond and a primary amide group. In industrial and laboratory procurement, it is primarily sourced as a bifunctional precursor for palladium-catalyzed cross-coupling reactions and as a rigid synthon for crystal engineering. Its stable crystalline powder form (melting point 190-193 °C) ensures extended shelf-life and handling properties. The compound's para-substitution pattern provides critical steric predictability, making it a highly reliable intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced functional materials where precise regiocontrol is required .

Substituting 4-bromobenzamide with its closest analogs, such as 4-chlorobenzamide or 4-iodobenzamide, introduces significant process and economic risks. While 4-chlorobenzamide is generally cheaper, its significantly higher carbon-halogen bond dissociation energy severely retards oxidative addition in transition-metal catalysis, necessitating harsher reaction conditions, expensive specialized ligands, and longer reaction times that can degrade sensitive intermediates. Conversely, while 4-iodobenzamide offers higher reactivity, it suffers from poor photostability, a higher propensity for spontaneous dehalogenation, and a substantially higher procurement cost. Furthermore, in supramolecular chemistry, substituting the bromine atom disrupts the specific polarizability required for predictable Type I and Type II halogen bonding, leading to failure in targeted cocrystal formation [1].

Enhanced Oxidative Addition in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed C-C and C-N cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide, which is governed by the carbon-halogen bond strength. 4-Bromobenzamide features a C-Br bond dissociation energy (BDE) of approximately 81 kcal/mol, significantly lower than the C-Cl BDE of 4-chlorobenzamide (~96 kcal/mol). This thermodynamic difference allows 4-bromobenzamide to readily undergo oxidative addition with standard Pd(0) catalysts under mild conditions, whereas 4-chlorobenzamide often requires highly specialized, expensive phosphine ligands and elevated temperatures to achieve comparable conversion rates [1].

Evidence DimensionC-X Bond Dissociation Energy (BDE) and Catalytic Activation
Target Compound Data4-Bromobenzamide: C-Br BDE ~81 kcal/mol; activates with standard Pd catalysts
Comparator Or Baseline4-Chlorobenzamide: C-Cl BDE ~96 kcal/mol; requires specialized ligands for activation
Quantified Difference~15 kcal/mol lower BDE for the bromo-derivative, enabling milder reaction conditions.
ConditionsPalladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)

Enables procurement teams to utilize standard, cost-effective catalyst systems and reduces energy costs associated with high-temperature processing.

Predictable Halogen Bonding for Supramolecular Assembly

In the design of solid-state materials and pharmaceutical cocrystals, the polarizability of the halogen atom determines the strength and directionality of non-covalent interactions. 4-Bromobenzamide exhibits a pronounced σ-hole, enabling it to reliably form robust Type I and Type II Br···Br halogen bonds (with contact distances of approximately 3.42 Å) alongside acid-amide heterosynthons. In contrast, the less polarizable chlorine atom in 4-chlorobenzamide results in weaker, less predictable cross-pairing interactions, which can lead to structural insulation failures and unpredictable polymorphism in complex crystal networks [1].

Evidence DimensionHalogen bond predictability and contact distance
Target Compound Data4-Bromobenzamide: Forms predictable Type I/II Br···Br contacts (~3.42 Å)
Comparator Or Baseline4-Chlorobenzamide: Less polarizable, less predictable cross-pairing
Quantified DifferenceForms stable Br···Br contacts at ~3.42 Å, whereas chlorine's lower polarizability fails to consistently form analogous predictable contacts.
ConditionsCocrystallization with n-alkanedicarboxylic acids

Essential for materials scientists and formulation chemists who require reliable, predictable synthons to ensure batch-to-batch reproducibility in solid-state materials.

Favorable Stability-to-Reactivity Ratio vs. Iodo-Analogs

While 4-iodobenzamide offers a weaker C-I bond for extremely rapid cross-coupling, it introduces significant procurement and handling liabilities due to its photolability and thermal sensitivity. 4-Iodobenzamide is prone to spontaneous dehalogenation, often requiring specialized dark and cold storage. 4-Bromobenzamide provides a highly cost-effective industrial balance: it remains highly stable under standard atmospheric and thermal conditions (melting point 190-193 °C) and is typically available at a significantly lower cost per mole, while still maintaining high cross-coupling yields for mainstream transition-metal catalyzed processes [1].

Evidence DimensionHandling stability and relative procurement cost
Target Compound Data4-Bromobenzamide: High ambient stability (mp 190-193 °C), standard storage
Comparator Or Baseline4-Iodobenzamide: Photolabile, prone to dehalogenation, requires specialized storage
Quantified DifferenceMaintains stability up to its melting point of 190-193 °C without the rapid photolytic dehalogenation rates observed in iodo-analogs.
ConditionsBulk storage, handling, and industrial scale-up

Provides the most operationally stable and cost-effective halogenated precursor for large-scale pharmaceutical and chemical manufacturing.

Pharmaceutical Intermediate Synthesis via Cross-Coupling

4-Bromobenzamide serves as a reliable starting material for synthesizing complex biphenyl or heteroaryl amides using Suzuki-Miyaura or Buchwald-Hartwig coupling. Its balanced reactivity allows for high-yield C-C and C-N bond formation without the need for the expensive, specialized ligands required when using 4-chlorobenzamide [1].

Design of Pharmaceutical Cocrystals and Supramolecular Materials

Due to its reliable Type I and Type II Br···Br halogen bonding capabilities and strong amide-based hydrogen bonding, 4-bromobenzamide acts as a predictable structural node for engineering cocrystals (e.g., with dicarboxylic acids) in solid-state chemistry and formulation science, avoiding the unpredictable polymorphism seen with chloro-analogs[2].

Precursor for Functionalized Piperazines in API Manufacturing

In medicinal chemistry, this compound is heavily utilized to N-arylate functionalized piperazines to generate active pharmaceutical ingredients (APIs). The bromo group ensures efficient coupling under standard Pd-catalysis, streamlining the scale-up process compared to less reactive chloro-derivatives[3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

198.96328 g/mol

Monoisotopic Mass

198.96328 g/mol

Heavy Atom Count

10

LogP

1.76 (LogP)

Melting Point

191.5 °C

UNII

Q5Y2274MYS

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

698-67-9

Wikipedia

Benzamide, p-bromo-

Dates

Last modified: 08-15-2023

Explore Compound Types